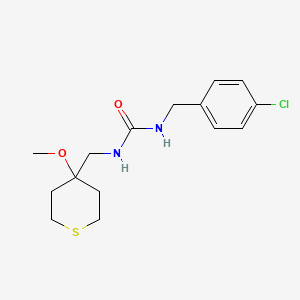

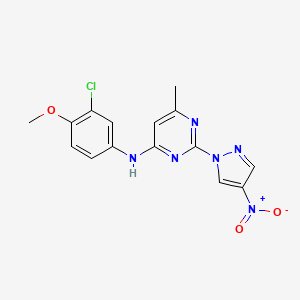

(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone is a synthetic compound that has been extensively studied due to its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of applications. In

Wissenschaftliche Forschungsanwendungen

Antimalarial and Anticancer Properties

Compounds based on chloroquine (CQ) scaffolds, including derivatives similar to “(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone”, have been extensively studied for their antimalarial effects. These compounds have shown potential in repurposing for various infectious and noninfectious diseases due to their biochemical properties. Particularly, their application in cancer therapy has been highlighted, suggesting that modifying these compounds could enhance their efficacy as part of anticancer combination chemotherapy (Njaria et al., 2015).

Enzymatic Degradation of Organic Pollutants

Research on the enzymatic degradation of organic pollutants highlights the potential of using redox mediators in conjunction with enzymes to enhance the efficiency of breaking down recalcitrant compounds. This approach could be relevant for derivatives of “(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone” in environmental remediation technologies (Husain & Husain, 2007).

Mechanisms of Action in Disease Modulation

The biochemical interactions and mechanisms of action of chloroquine and its derivatives have been studied in the context of autoimmune disorders. These compounds exhibit immunosuppressive activities, which may account for their ability to modulate diseases by reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. This indicates a broader therapeutic application, including for autoimmune conditions (Taherian et al., 2013).

Pharmaceutical Development Challenges

Despite the promising therapeutic potentials of compounds like “(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone”, there are significant challenges in pharmaceutical development, particularly related to bioavailability and physicochemical stability. Addressing these challenges requires innovative formulation strategies to enhance their clinical utility and effectiveness in disease treatment (Goyal et al., 2017).

Eigenschaften

IUPAC Name |

[4-(3-chloroanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O/c1-15-8-9-19-18(12-15)20(24-17-7-5-6-16(23)13-17)14-21(25-19)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKREEHZVRJVIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)

![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2926301.png)

![8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2926303.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2926308.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2926309.png)

![5-(furan-2-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2926312.png)